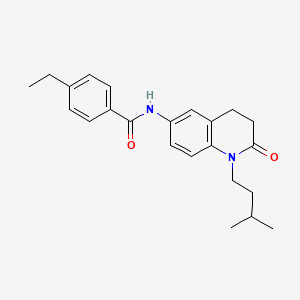

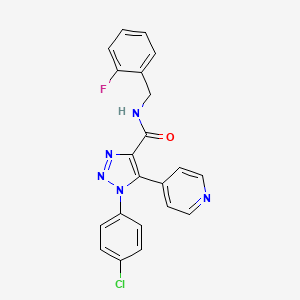

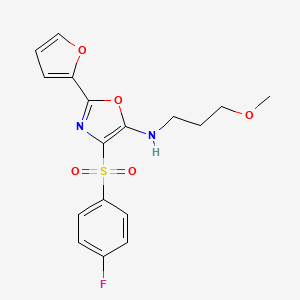

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that likely shares structural and functional characteristics with other 4-oxoquinoline derivatives. These compounds are significant in medicinal chemistry due to their biological and synthetic versatility, often associated with pharmacological activities such as antibacterial and antiviral properties . The presence of a carbox

Aplicaciones Científicas De Investigación

Synthetic and Medicinal Chemistry Applications

The study of 4-oxoquinolines, including compounds structurally similar to 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, indicates their significance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities like antibacterial and antiviral effects. For instance, N-1-alkylated-4-oxoquinoline derivatives exhibit diverse biological activities due to their regioselective ethylation reactions, which are crucial for designing drugs with specific targets (Batalha et al., 2019). This suggests potential applications in developing new therapeutic agents.

Antimicrobial Research

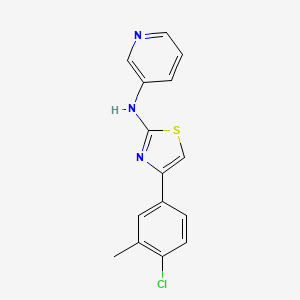

Quinazolines and quinoline derivatives have been explored for their antimicrobial properties. Synthesis and characterization of new quinazolines, for example, have shown potential as antimicrobial agents against various bacteria and fungi, highlighting the utility of quinoline derivatives in addressing resistance to existing antibiotics (Desai et al., 2007). Such studies pave the way for the development of new antimicrobial compounds that could include variants of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Histone Deacetylase (HDAC) Inhibition for Cancer Therapy

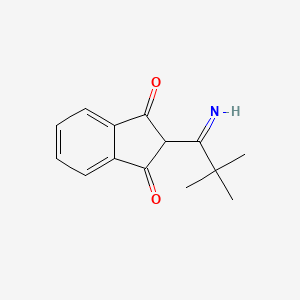

Research on 4-oxoquinazoline-based N-hydroxypropenamides has demonstrated significant HDAC inhibitory activity and cytotoxicity against various human cancer cell lines, suggesting a role in cancer therapy. Compounds with modifications at specific positions on the 4-oxoquinazoline skeleton showed enhanced bioactivity, indicating the importance of structural modifications for therapeutic applications (Anh et al., 2021). This research area could potentially be applied to the development of cancer treatments using structurally related compounds.

Synthetic Methodologies

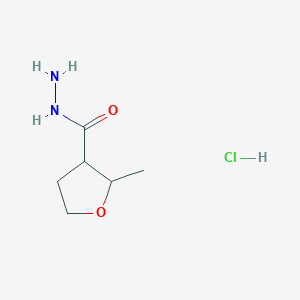

The synthetic versatility of benzamide derivatives, including those related to the query compound, is evident in methodologies for constructing complex polycyclic amides and isoquinolines. These synthetic routes involve oxidative C-H activation and offer a framework for developing novel synthetic strategies for similar compounds, potentially expanding the chemical space for drug discovery and material sciences (Song et al., 2010).

Mecanismo De Acción

The mechanism of action would depend on the specific biological activity of the compound. Many tetrahydroquinoline derivatives have been found to have antimicrobial, anticancer, and antiviral activities . The mechanism of action could involve interaction with biological targets such as enzymes or receptors, but without specific studies on this compound, it’s difficult to predict.

Propiedades

IUPAC Name |

4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-4-17-5-7-18(8-6-17)23(27)24-20-10-11-21-19(15-20)9-12-22(26)25(21)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSDQMRUPKUHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499290.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)

![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)